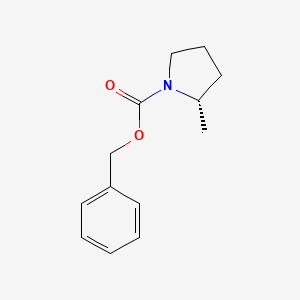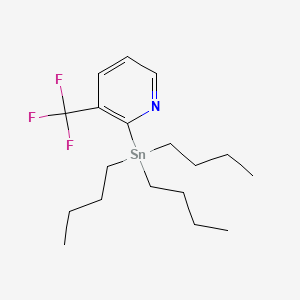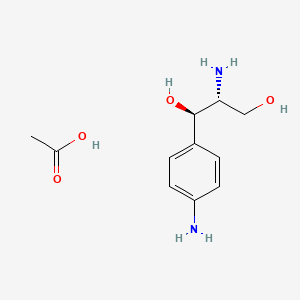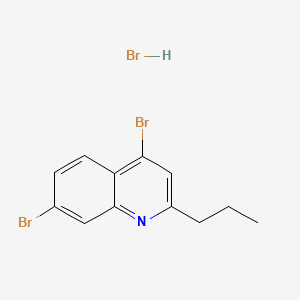
ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
The compound “ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “4-methoxybenzyl” indicates a benzyl group (a benzene ring attached to a CH2 group) with a methoxy group (OCH3) at the 4-position of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a benzyl group with a methoxy group at the 4-position. The “ethyl carboxylate” indicates an ester functional group, which consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’) .Chemical Reactions Analysis
Pyrazole compounds can participate in various chemical reactions, particularly at the nitrogen atoms. They can act as ligands in coordination chemistry, and can undergo reactions such as N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazole compounds are stable and can form hydrogen bonds, which can affect their solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Regioselective Synthesis: Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is synthesized with high regioselectivity, leveraging ultrasound irradiation for significant reduction of reaction times (Machado et al., 2011).
- Versatile Protecting Group: The 4-methoxybenzyl (PMB) function in the compound is a versatile protecting group in the synthesis of N-unsubstituted pyrazolones, demonstrating its utility in organic synthesis (Eller & Holzer, 2004).
- Precursor in Cross-Coupling Reactions: This compound has been utilized as a precursor in Sonogashira-type cross-coupling reactions for the synthesis of various condensed pyrazoles (Arbačiauskienė et al., 2011).
Structural and Chemical Analysis
- Structure Assignment and Analysis: The structure and configurational assignments of derivatives of this compound have been explored using NOE difference experiments and NMR methods, highlighting its importance in detailed chemical analysis (Ashton & Doss, 1993).
Applications in Organic Synthesis
- Amidation Process: The compound has been used in microwave-assisted direct amidation processes, showing its role in facilitating the synthesis of carboxamides (Milosevic et al., 2015).
- Innovative Synthesis of Pyrazoles: The compound is involved in reactions leading to various pyrazoles under different conditions, demonstrating its versatility in creating diverse chemical structures (Mikhed’kina et al., 2009).
Potential Therapeutic Applications
- Antitumor Activity: Derivatives of this compound have been developed and tested for tumor cell-growth inhibition, indicating potential therapeutic applications (Farghaly, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-14(17)12-8-15-16(10-12)9-11-4-6-13(18-2)7-5-11/h4-8,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKGIDHKTPDZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

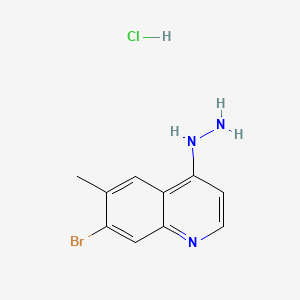
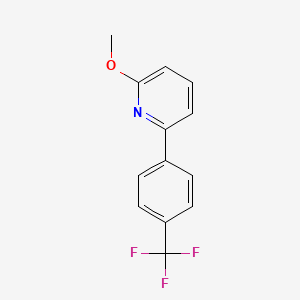
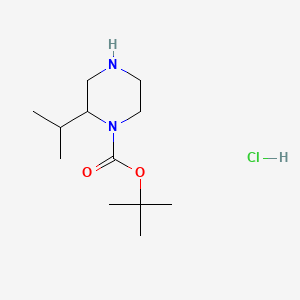
![2-Pyridinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-](/img/structure/B598212.png)
![9H-Pyrrolo[2,3-b:5,4-c/']dipyridine-6-carbonitrile, 5-hydroxy-9-(phenylsulfonyl)-](/img/no-structure.png)

